molecular formula C11H15N3O4 B1444630 Tert-butyl methyl(5-nitropyridin-2-yl)carbamate CAS No. 1039055-45-2

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Cat. No. B1444630
CAS RN: 1039055-45-2
M. Wt: 253.25 g/mol
InChI Key: SCPNQHRVFIKKJW-UHFFFAOYSA-N
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Description

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a chemical compound with the formula C11H15N3O4 . It is a complex organic compound that falls under the category of carbamates .


Synthesis Analysis

The synthesis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is achieved by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone . The process involves complex organic reactions and requires precise control over reaction conditions .


Molecular Structure Analysis

The molecular structure of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is represented by the SMILES string: [O-]N+=CN=C1N©C(OC©©C)=O)=O . This string represents the structure of the molecule in terms of the arrangement of atoms and their bonds .


Chemical Reactions Analysis

The chemical reactions involving Tert-butyl methyl(5-nitropyridin-2-yl)carbamate are complex and involve multiple steps . The compound can participate in various reactions due to the presence of nitro groups and carbamate groups .


Physical And Chemical Properties Analysis

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate has a molecular weight of 253.25 . It is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Research

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate: is utilized as an intermediate in the synthesis of complex molecules. For instance, it has been employed in the development of new cephalosporin antibiotics like ceftolozane . This antibiotic shows promise against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of pyridine derivatives. These derivatives are crucial in creating compounds with potential therapeutic applications, such as anti-HIV drugs .

properties

IUPAC Name

tert-butyl N-methyl-N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-6-5-8(7-12-9)14(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPNQHRVFIKKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 0.378 g (1.58 mmol) of the above nitro compound in DMF (6 mL) at 0° C. was added 0.067 g (2.80 mmol) of sodium hydride. After 20 min, 0.12 mL (1.93 mmol) of methyl iodide was added, and the mixture was stirred for 2 hrs. Water was added, and the mixture was extracted with EtOAc (×4). The combined organic layer was washed successively with 1M HCl, sat. NaHCO3 solution, and brine, dried (Na2SO4), and concentrated, to give 0.40 g (99% yield) of tert-butyl methyl(5-nitro-2-pyridinyl)carbamate: 1H NMR (CDCl3) δ9.19 (d, J=2.7 Hz, 1H), 8.36 (dd, J=9.4, 2.7 Hz, 1H), 8.14 (dd, J=9.4, 0.3 Hz, 1H), 3.50 (s, 3H), 1.57 (s, 9H); LCMS (APCI−) m/z: 253 (MH+, 100%).
Name
Quantity
0.378 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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